N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
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Description
N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Biologically Active Thiophene-3-carboxamide Derivatives : Research has shown that thiophene-3-carboxamide derivatives, similar in structure to the specified compound, exhibit significant antibacterial and antifungal activities. The molecular structure, particularly the arrangement of the thiophene and toluene rings, plays a crucial role in their biological activities. These compounds form pseudo-six-membered rings through intramolecular hydrogen bonding, contributing to their stability and biological efficacy (Vasu et al., 2003).
Advanced Material Synthesis
Polyamide Materials : The synthesis and characterization of aromatic–aliphatic polyamides have been explored, utilizing monomers structurally related to the compound . These polyamides are notable for their excellent solubility in polar aprotic solvents, high glass-transition temperatures, and thermal stability, making them suitable for a variety of industrial applications (Ubale et al., 2001).
Chemical Synthesis Methodologies
Organocatalyzed Aqueous Conditions : The compound's structural family has been utilized in the synthesis of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions. This methodology highlights an efficient approach to synthesizing thiophene derivatives at room temperature, with applications in medicinal chemistry and materials science (Abaee et al., 2013).
Molecular Docking Studies
Antimicrobial Activity and Docking Study : Novel sulfonamide derivatives incorporating thiophene-2-carboxamide structures have demonstrated promising antimicrobial activities. Molecular docking studies suggest these compounds can effectively interact with bacterial enzymes, offering insights into their mechanism of action and potential as antimicrobial agents (Ghorab et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-7-18(8-6-14)28(25,26)23(4)19-9-10-27-20(19)21(24)22-17-12-15(2)11-16(3)13-17/h5-13H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKSTEOHCBYLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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